Home > Products > Screening Compounds P117998 > N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide - 946312-93-2

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

Catalog Number: EVT-2927798
CAS Number: 946312-93-2
Molecular Formula: C18H12N4O4
Molecular Weight: 348.318
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(5-bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide (8) []

  • Compound Description: This compound is a naphtho-furan derivative synthesized and evaluated for antimicrobial activity, showing good antibacterial and antifungal properties. []

2. N-(5-nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1- yl]acetamide (5) []

  • Compound Description: Similar to compound 8, this molecule is another novel naphtho-furan derivative synthesized and studied for its antimicrobial activities. []

3. N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamides (6a–i) []

  • Compound Description: This series of compounds were synthesized and investigated for their potential as alkaline phosphatase inhibitors. Notably, compound 6i demonstrated potent inhibitory activity with an IC50 value of 0.420 μM. []

4. N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides (5a-d) []

  • Compound Description: This series represents novel p-toluenesulfonamide derivatives incorporating a 1,3,4-oxadiazole ring within their structure. []

5. N-{[5-(2,4-dichlorophenyl)-1, 3, 4-oxadiazol- 2-yl] methyl}amine derivatives (5a-h) []

  • Compound Description: These derivatives were synthesized and assessed for their in vitro anticancer activity. Interestingly, the most potent compound in this series displayed selectivity toward liver cancer cells. []

6. N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines (3a–c, 4a–c, and 5a–f) []

  • Compound Description: This series represents novel compounds synthesized and evaluated for their antimicrobial and antioxidant activities. []

7. 2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide []

  • Compound Description: A novel, thermodynamically stable crystalline modification of this compound was developed and found to exhibit advantageous stability in suspension formulations. []

8. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one []

  • Compound Description: The crystal structure of this compound, elucidated through X-ray diffraction, revealed specific intermolecular interactions, including C—H⋯N and C—H⋯O contacts. []

9. N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives []

  • Compound Description: This series of pyridine derivatives was synthesized and assessed for antibacterial and antifungal activities, with some compounds demonstrating potent broad-spectrum activity. []

10. N-substituted-2-({5-[(1E,3E)F-4-(1,3-benzodioxol-5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propanamides (9a-o) []

  • Compound Description: Synthesized from the alkaloid piperine, these compounds were evaluated for their antimicrobial, hemolytic, and thrombolytic activities. Notably, compounds 9a and 9d exhibited potent antimicrobial activity. []

11. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-k) []

  • Compound Description: This series of compounds was synthesized and found to possess potent antibacterial activity. They also exhibited minimal cytotoxicity, as determined by hemolytic activity. []

12. 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine []

  • Compound Description: This compound's crystal structure reveals a three-dimensional supramolecular structure formed through N—H⋯N and C—H⋯N hydrogen bonds, and van der Waals interactions. []

13. N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazole-2-amine (6a-j) []

  • Compound Description: This series of compounds was synthesized and tested for their antimicrobial activities against S. aureus, E. coli, and C. albicans. Some compounds demonstrated good antibacterial and antifungal properties. []

14. Substituted N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines (6a-l) []

  • Compound Description: These compounds were synthesized and evaluated for their antiproliferative and antioxidant activities. Compound 6e exhibited significant antiproliferative activity against several cancer cell lines, while compounds 6e and 6c showed promising antioxidant activity. []

15. 2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives (6c, 6d, and 6e) []

  • Compound Description: This series of compounds, designed as heterocyclic ring systems linking 1,3,4-oxadiazole and benzoxazole moieties, were studied for antimicrobial, antioxidant, and antitubercular activities. Compounds 6c, 6d, and 6e exhibited significant potency across these activities. []

16. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide (36) []

  • Compound Description: This compound was identified as a novel, potent, and selective calcium release-activated calcium (CRAC) channel inhibitor. It displayed good potency, selectivity, and a favorable pharmacokinetic profile. Further in vivo studies in rheumatoid arthritis models and clinical trials in humans highlighted its excellent safety profile and therapeutic potential. []

17. 6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol []

  • Compound Description: The crystal structure of this compound has been determined and reveals specific structural features, including the conformation of the 1,3,4-oxadiazole ring and its spatial relationship to the chromenone moiety. []

18. (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives (9a-n) []

  • Compound Description: This series of indolizine derivatives, incorporating a 1,3,4-oxadiazole ring, were synthesized and evaluated for anticancer and antimicrobial activity. Compounds 9j and 9n exhibited potent cytotoxicity against the MCF-7 cancer cell line. []

19. N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride []

  • Compound Description: This 1,3,4-oxadiazole derivative was synthesized and its crystal structure determined. Analysis revealed a planar structure with specific bond angles and intermolecular hydrogen bonds contributing to its stability. []

20. 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine []

  • Compound Description: This compound, characterized as an energetic material precursor, was synthesized and characterized by various techniques including NMR, IR, DSC, and X-ray crystallography. The molecule exhibited intermolecular hydrogen bonding and strong π-interactions. []

21. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (7a-l) []

  • Compound Description: These novel bi-heterocyclic propanamides were synthesized and evaluated for their urease inhibitory potential and cytotoxicity. The compounds demonstrated promising urease inhibitory activity and low cytotoxicity. []

22. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol (pop) []

  • Compound Description: Used as an electron-transporting ancillary ligand in the development of two novel platinum(II) cyclometalated complexes, Pt1 and Pt2. These complexes, incorporating either 2-phenylpyridine or 2-(4-trifluoromethyl)phenylpyridine as the main ligands, showed high photoluminescence quantum efficiency yields and were successfully used in the fabrication of efficient OLED devices. []

23. 3-(5-Phenyl-1, 3, 4-oxadiazol-2-yl)-2 H -chromen-2-ones (IVa-IVl) []

  • Compound Description: This series of coumarinyl oxadiazoles was synthesized from N-benzylidene2-oxo-2Hchromene-3-carbohydrazide and evaluated for anticonvulsant activity. The compounds demonstrated significant potential in both MES and PTZ models of seizures. []

24. 3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives []

  • Compound Description: This series of compounds was synthesized and studied for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against Candida albicans and Aspergillus Niger. The compounds displayed moderate to good antimicrobial activities. []

25. 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide []

  • Compound Description: These two heterocyclic 1,3,4-oxadiazole derivatives, differing in their substituents, showcase the versatility of this core structure in chemical synthesis. []

26. 1-(3-chloropyridin-2-yl)-5-N-substituted-4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)-pyrazole derivatives (T2, T11, and T13) []

  • Compound Description: Designed as potential anti-TMV (Tobacco Mosaic Virus) agents, these pyrazole derivatives incorporate a 1,3,4-oxadiazole ring in their structure. Notably, compounds T2, T11, and T13 displayed significant curative activity against TMV. []

27. 1-(2-(pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one []

  • Compound Description: The crystal structure of this compound was solved and analyzed, revealing specific bond lengths, angles, and intermolecular interactions that define its solid-state packing. []

28. N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}Acetamide []

  • Compound Description: A novel molecule synthesized from indole acetic acid and 1,3,4-oxadiazole. This compound lacks an established analytical method and requires further research for its pharmaceutical applications. []

29. 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones []

  • Compound Description: This series of compounds was synthesized through a multi-step process and evaluated for antimicrobial activity. Interestingly, while some derivatives showed no activity, others were effective against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []

30. 2,2-Diethoxy-1-ethendiazonium-hexachloroantimonat []

  • Compound Description: This compound acts as a versatile building block for synthesizing various 5- and 6-membered N-heterocycles. It reacts differently with primary amines and hydrazides, highlighting its synthetic utility. []

31. N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) []

  • Compound Description: These compounds, featuring a 1,3,4-oxadiazole ring connected via a sulfur atom to an acetamide group, were synthesized and evaluated for their antibacterial activity and inhibitory potential against various enzymes, including α-glucosidase, butyrylcholinesterase, and lipoxygenase. They showed promising results as potential therapeutic agents. []

32. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide hybrid ring system []

  • Compound Description: This compound, featuring a hybrid ring system combining thiazole and oxadiazole moieties, was synthesized and evaluated for its antibacterial activity. The compound showed significant potential as a bacterial resistance agent. []

33. 2-(p-tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline derivatives []

  • Compound Description: Synthesized via oxidative cyclization, these quinoline derivatives incorporate a 1,3,4-oxadiazole ring and were investigated for their antibacterial activities. []

34. 5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine []

  • Compound Description: The crystal structure of this compound, determined by X-ray crystallography, reveals a planar conformation with specific bond angles and intermolecular interactions. []

35. 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide []

  • Compound Description: The crystal structure of this compound shows a specific orientation of the amide bond and intermolecular hydrogen bonding patterns. []

36. 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives []

  • Compound Description: These compounds, featuring a 1,3,4-oxadiazole ring linked to a naphthyridine moiety through a sulfur-containing linker, were synthesized and assessed for their antibacterial activity, showing significant potential. []

37. 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (4) []

  • Compound Description: This compound was synthesized by S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide and characterized using IR, NMR, and mass spectral data. []

38. 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides []

  • Compound Description: This series of bi-heterocyclic acetamides, combining 1,3,4-oxadiazole and thiazole rings, were synthesized and evaluated for their potential as therapeutic agents against Alzheimer's disease and diabetes. []

39. Ethyl ({5-[5′-(2-ethoxy-2-oxoethoxy)-4,4′′-difluoro-1,1′:3′,1′′-terphenyl-4′-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate []

  • Compound Description: This compound, containing a 1,3,4-oxadiazole ring and a terphenyl group, was characterized by X-ray crystallography, revealing disorder in its crystal structure and various intermolecular interactions. []

40. 4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxyphenyl]methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone derivatives (5-10) []

  • Compound Description: This series of compounds, incorporating multiple 1,3,4-oxadiazole rings, was synthesized and characterized. Their potential biological activities were proposed but not explicitly tested. []

Properties

CAS Number

946312-93-2

Product Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

Molecular Formula

C18H12N4O4

Molecular Weight

348.318

InChI

InChI=1S/C18H12N4O4/c23-16(20-18-22-21-17(25-18)15-9-10-19-26-15)12-5-4-8-14(11-12)24-13-6-2-1-3-7-13/h1-11H,(H,20,22,23)

InChI Key

IYPAWZMWHLCNQT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.